Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.
Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate can be compared with similar compounds such as:
Ethyl 3-nitrobenzoate: Lacks the piperidinyl group, making it less complex in structure and reactivity.
4-(4-Methylpiperidin-1-yl)benzoic acid:
Ethyl 4-(4-methylpiperidin-1-yl)benzoate: Similar structure but without the nitro group, affecting its reactivity and biological interactions.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPWNXJDSFAPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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